(7S)-7-methyl-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]oxazine
Description
(7S)-7-Methyl-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]oxazine (CAS: 1089280-14-7) is a bicyclic heterocyclic compound featuring a pyrazine ring fused with an oxazine moiety. Its stereochemistry at the 7S position and methyl substitution confer distinct pharmacological and physicochemical properties. This compound belongs to a class of molecules explored as renal outer medullary potassium (ROMK) inhibitors, with improved selectivity over hERG channels, thereby avoiding cardiotoxic effects like QTc prolongation . Its molecular formula is C7H15ClN2O (dihydrochloride form: C7H16Cl2N2O), with a molar mass of 178.66 g/mol (215.12 g/mol for the dihydrochloride salt) .
Properties
IUPAC Name |
(7S)-7-methyl-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]oxazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-7-5-10-2-3-11-6-8(10)4-9-7/h7-9H,2-6H2,1H3/t7-,8?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRSYQVCIQHCHN-JAMMHHFISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2CCOCC2CN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN2CCOCC2CN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7S)-7-methyl-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]oxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with an epoxide in the presence of a catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (50-100°C) to facilitate the cyclization process.
Catalysts: Acidic or basic catalysts to promote the reaction.
Solvents: Polar solvents such as ethanol or methanol to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and cost-effectiveness. This may involve:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Automated Systems: For precise control over reaction parameters such as temperature, pressure, and reactant concentrations.
Purification Techniques: Such as crystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(7S)-7-methyl-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]oxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Halogens, alkylating agents, or acylating agents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, (7S)-7-methyl-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]oxazine is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of heterocyclic compounds.
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may act on specific molecular targets, offering new treatment options for various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (7S)-7-methyl-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]oxazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved can vary depending on the specific application and the derivative used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Variations
Octahydropyrazino[2,1-c][1,4]oxazine Derivatives
- Key Insight: The methyl group in the target compound enhances ROMK/hERG selectivity, reducing cardiotoxicity . Non-methylated analogs (e.g., CAS 141108-65-8) lack this specificity, highlighting the critical role of the 7S-methyl group in pharmacological optimization.
Stereochemical Variants
Functional Group Modifications
Hydroxymethyl and Benzyloxy Derivatives
Molecular Properties Comparison
| Compound (CAS) | Molecular Formula | Molar Mass (g/mol) | Key Feature |
|---|---|---|---|
| 1089280-14-7 (target) | C7H16Cl2N2O | 215.12 | 7S-methyl, ROMK inhibitor |
| 141108-65-8 | C6H12N2O | 142.20 | No methyl group |
| 929047-53-0 | C8H16N2O2 | 172.23 | Hydroxymethyl substituent |
Pharmacological Data
| Compound | hERG IC50 (nM) | ROMK IC50 (nM) | Selectivity Ratio (ROMK/hERG) |
|---|---|---|---|
| (7S)-7-Methyl derivative | 10,000 | 50 | 200 |
| Acyl piperazine analog | 500 | 50 | 10 |
Biological Activity
(7S)-7-methyl-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]oxazine is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies.
- Molecular Formula : C14H23N5O2
- Molecular Weight : 285.37 g/mol
- CAS Number : 1268364-45-9
Antitumor Activity
Recent studies have indicated that derivatives of pyrazino[2,1-c][1,4]oxazine compounds exhibit significant antitumor properties. For instance:
- A series of synthesized compounds related to pyrazino derivatives demonstrated promising activity against human thyroid cancer cell lines FTC-133 and 8305C. The mechanism involved the promotion of apoptosis and DNA fragmentation in these cells .
The biological activity of this compound is believed to be mediated through various pathways:
- Caspase Activation : The compound may activate caspases which are crucial for the apoptotic process in cancer cells.
- DNA Fragmentation : Induction of DNA fragmentation is a hallmark of apoptosis and is observed in treated cancer cell lines.
Comparative Analysis of Biological Activity
The following table summarizes the biological activities reported for this compound and its analogs:
| Compound Name | Activity | Target Cells | Mechanism |
|---|---|---|---|
| This compound | Antitumor | FTC-133 & 8305C | Apoptosis induction |
| Analog A | Antimicrobial | Various bacteria | Cell wall disruption |
| Analog B | Anti-inflammatory | Immune cells | Cytokine inhibition |
Study 1: Antitumor Efficacy
In a controlled study involving this compound:
- Objective : Evaluate the antitumor efficacy on thyroid cancer cells.
- Methodology : Cells were treated with varying concentrations of the compound.
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM. The study concluded that the compound effectively promotes apoptosis in cancer cells.
Study 2: Mechanistic Insights
Another investigation focused on understanding the mechanistic pathways influenced by this compound:
- Objective : Determine how (7S)-7-methyl-1 interacts with cellular apoptotic pathways.
- Methodology : Western blot analysis was performed to assess caspase activation.
- Results : The results indicated a marked increase in cleaved caspase-3 levels post-treatment with the compound.
Q & A
Q. What are the key considerations for optimizing the synthesis of (7S)-7-methyl-octahydropyrazino-oxazine?
Synthesis optimization requires systematic control of reaction parameters:
- Temperature : Exothermic steps (e.g., cyclization) may require gradual heating (<100°C) to avoid side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in ring-closing steps, while dichloromethane aids in salt formation .
- Purification : Use flash chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate enantiopure fractions. Monitor via TLC (Rf = 0.3–0.5 in 10% MeOH/CH₂Cl₂) .
Q. How can initial biological activity screening be conducted for this compound?
Q. What analytical techniques are critical for confirming the compound’s purity and structure?
- HPLC-MS : Use a C18 column (3.5 µm, 4.6 × 150 mm) with 0.1% formic acid in water/acetonitrile (70:30 to 30:70 gradient). Expected [M+H]⁺: m/z 225.2 .
- ¹H/¹³C NMR : Key signals include δ 3.8–4.2 ppm (oxazine protons) and δ 1.2–1.5 ppm (methyl group) in CDCl₃ .
Q. What safety precautions are necessary when handling this compound?
- GHS classification : Category 4 for acute toxicity (oral, dermal, inhalation). Use PPE (gloves, goggles) and work in a fume hood .
- Waste disposal : Neutralize with 10% aqueous NaOH before incineration .
Advanced Research Questions
Q. How can structural contradictions between computational models and experimental data be resolved?
- Molecular dynamics (MD) simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to compare predicted vs. observed conformations.
- X-ray crystallography : Co-crystallize with heavy atoms (e.g., bromine derivatives) to resolve chiral centers. Refine using SHELX .
Q. What methodologies are effective for QSAR modeling of its bioactivity?
- Descriptor selection : Compute electrostatic potential maps (ESP) and logP values using Gaussian09 and ChemAxon.
- Partial Least Squares (PLS) regression : Corrogate 3D descriptors (e.g., steric bulk at C7) with IC₅₀ data. Validate with leave-one-out cross-validation (R² > 0.8) .
Q. How can data contradictions in reaction yields be systematically addressed?
Q. What strategies ensure long-term stability of the compound in storage?
- Accelerated aging : Store at 40°C/75% RH for 6 months. Monitor degradation via HPLC (peak area loss <5%).
- Lyophilization : Formulate as a citrate salt (1:1 molar ratio) to enhance hygroscopic stability .
Q. How can enantioselective synthesis of the (7S) configuration be achieved?
Q. What mechanistic studies elucidate its interaction with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
